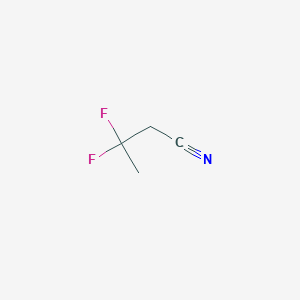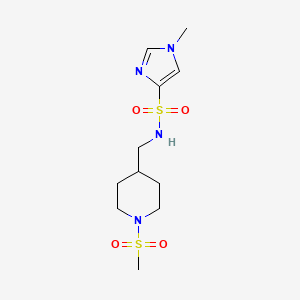
3,3-Difluorobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorobutanenitrile is an organic compound with the molecular formula C4H5F2N It is a nitrile derivative, characterized by the presence of two fluorine atoms attached to the third carbon of a butanenitrile chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorobutanenitrile typically involves the fluorination of butanenitrile derivatives. One common method is the reaction of butanenitrile with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where butanenitrile is reacted with a fluorinating agent in a reactor. The reaction conditions, such as temperature, pressure, and flow rate, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions: 3,3-Difluorobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, where nucleophiles like hydroxide ions or amines replace the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 3,3-Difluorobutanoic acid.
Reduction: 3,3-Difluorobutylamine.
Substitution: Hydroxybutanenitrile or aminobutanenitrile derivatives.
科学研究应用
3,3-Difluorobutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in medicinal chemistry.
Biology: The compound is studied for its potential biological activity and its role as a precursor in the synthesis of bioactive molecules.
Medicine: Fluorinated nitriles like this compound are explored for their potential use in drug development due to their unique pharmacokinetic properties.
Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用机制
The mechanism of action of 3,3-Difluorobutanenitrile involves its interaction with specific molecular targets, depending on the context of its use. In organic synthesis, the compound acts as a nucleophile or electrophile in various reactions. In biological systems, its fluorinated structure may enhance its binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific application and the nature of the derivative being studied.
相似化合物的比较
3,3-Difluoropropanenitrile: A shorter chain analogue with similar reactivity but different physical properties.
3,3-Difluoropentanitrile: A longer chain analogue with potentially different biological activity and applications.
3,3-Difluorobenzonitrile: An aromatic analogue with distinct chemical and physical properties.
Uniqueness: 3,3-Difluorobutanenitrile is unique due to its specific chain length and the positioning of the fluorine atoms, which confer distinct reactivity and properties compared to its analogues. Its balance of hydrophobic and hydrophilic characteristics makes it particularly valuable in the design of molecules with specific pharmacokinetic profiles.
属性
IUPAC Name |
3,3-difluorobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F2N/c1-4(5,6)2-3-7/h2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEOILZKOCQRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2867744.png)
![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride](/img/structure/B2867746.png)
![4-benzoyl-N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2867747.png)
![[4-Fluoro-2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B2867748.png)

![2-(2-morpholino-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2867750.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-propyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2867754.png)





![Dimethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B2867763.png)
